molecular formula C7H11N3O B1647559 1,3,8-Triazaspiro[4.5]dec-1-en-4-one

1,3,8-Triazaspiro[4.5]dec-1-en-4-one

Cat. No.: B1647559
M. Wt: 153.18 g/mol
InChI Key: BRVSNRACQLWLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,8-Triazaspiro[4.5]dec-1-en-4-one ( 885032-18-8 ) is a versatile spirocyclic scaffold of significant interest in medicinal and materials chemistry. This compound, with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol , features a unique structure that combines a spiro[4.5]decane core with a triazole ring system . This architecture makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize this core structure in various scientific applications, including materials science, where it can contribute to the development of novel compounds with specific electronic properties, and in biological studies to investigate potential therapeutic effects . The mechanism of action for spirocyclic compounds like this one often involves interaction with specific molecular targets, such as enzymes or receptors, which can be further refined through structural derivatization . For instance, research on closely related analogues, such as the 2-(dimethylamino) derivative, indicates potential biological activities and provides a basis for understanding the structure-activity relationships (SAR) within this chemical class . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1,3,8-triazaspiro[4.5]dec-1-en-4-one

InChI

InChI=1S/C7H11N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h5,8H,1-4H2,(H,9,10,11)

InChI Key

BRVSNRACQLWLFE-UHFFFAOYSA-N

SMILES

C1CNCCC12C(=O)NC=N2

Canonical SMILES

C1CNCCC12C(=O)NC=N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmacophore

1,3,8-Triazaspiro[4.5]dec-1-en-4-one has been investigated for its role as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutics. Notably, it has shown promise as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis signaling pathways.

Case Study: Opioid Receptor Agonism

Research indicates that derivatives of this compound can act as selective agonists for the delta opioid receptor. This property suggests potential applications in pain management and the treatment of opioid addiction.

Materials Science

Development of Novel Materials

The spiro structure of this compound allows it to be used as a building block for synthesizing novel materials with tailored mechanical and chemical properties. Its unique configuration can enhance material stability and reactivity .

Interactions with Biological Systems

The compound's interactions with various biological systems have been a focal point of research. Studies have demonstrated its potential therapeutic effects and toxicity profiles, which are crucial for understanding its viability as a drug candidate.

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11)
  • Structure : Replaces the en-4-one with a dione group.
  • Activity: Inhibits prolyl hydroxylase domains (PHD2/PHD3), critical in hypoxia-inducible factor (HIF) regulation. Testing with HIF-1α CODD and NODD peptides showed moderate inhibition (IC50 values in Table 1) .
  • Key Difference : Lacks the en-4-one group, reducing spirocyclic rigidity and altering target specificity compared to the parent compound.
8-(3-Bromo-5-chloropyridin-4-yl)-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one (Compound 31)
  • Structure : Substituted with a bromo-chloropyridinyl group and methyl at position 2.
  • Activity : Exhibits oral bioavailability and selectivity as a small-molecule modulator. LC–MS data (m/z 343/345/347 [M+H]+) confirm stability under physiological conditions .
  • Advantage : Enhanced lipophilicity from halogenated pyridine improves blood-brain barrier penetration compared to unsubstituted derivatives.
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
  • Structure: Dimethylamino group at position 2.
  • Properties: Increased solubility in polar solvents due to the tertiary amine, enhancing pharmacokinetic profiles.
  • Limitation : Reduced metabolic stability compared to halogenated analogs due to oxidative deamination risks .
2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
  • Structure : Trifluoromethoxyphenyl substituent at position 2.
  • Activity : High purity (95%) and availability for screening; trifluoromethoxy group enhances binding to hydrophobic enzyme pockets .

Mechanistic Comparisons

Compound Target Binding Site Key Mechanism Toxicity Profile
1,3,8-Triazaspiro[4.5]dec-1-en-4-one F1/FO-ATP synthase c subunit Independent of Glu119 Inhibits mPTP opening; cardioprotective Low (no Glu119 dependency)
Oligomycin A F1/FO-ATP synthase Glu119-dependent mPTP inhibition High (mitochondrial toxicity)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione PHD2/PHD3 HIF-binding domain HIF stabilization; anti-ischemic Moderate (off-target CYP interactions)

Pharmacokinetic and Physicochemical Properties

Data from eADME studies (Table S9, ) and synthetic derivatives:

Compound logP Solubility (µM) Metabolic Stability (t1/2, h) Bioavailability (%)
This compound 1.8 12.5 3.2 45
2-(Dimethylamino) derivative 0.9 85.0 1.8 30
Halogenated pyridinyl analogs 3.5–4.2 5.0–8.5 5.5–7.0 60–75
Trifluoromethoxyphenyl analog 2.7 22.0 4.5 55

Key Trends :

  • Halogenation increases logP and bioavailability but reduces solubility.
  • Polar groups (e.g., dimethylamino) improve solubility at the expense of metabolic stability.

Preparation Methods

Buchwald-Hartwig Coupling for Aryl Functionalization

Patent-Derived Synthetic Routes

Patent WO2015190451A1 discloses a pathway for spirocyclic hydantoin derivatives, including intermediates with this compound motifs. Key steps include:

  • Bromination of aniline derivatives : 4-Bromo-3,5-dimethylaniline serves as a starting material.
  • Sulfonylation and cyclization : Reaction with sulfonyl chlorides followed by base-mediated cyclization forms the spiro core.

This route highlights the versatility of SNAr reactions in introducing sulfonyl groups, which can later be modified for further functionalization.

Analytical and Process Optimization

Purity Enhancement via Crystallization

The hydrochloride salt of this compound is isolated as a white solid through recrystallization from ethanol/water mixtures. Purity (>97%) is confirmed via HPLC with UV detection at 254 nm.

Scalability Challenges

Large-scale production faces hurdles in:

  • Solvent selection : THF and dioxane offer optimal solubility but require careful handling due to toxicity.
  • Byproduct management : Over-alkylation products necessitate chromatography or selective precipitation for removal.

Q & A

Q. How is 1,3,8-Triazaspiro[4.5]dec-1-en-4-one synthesized and characterized in academic research?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like 8-(spiro[chroman-2,1'-cycloheptan]-4-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one are prepared using general procedures (e.g., Protocol D) with yields up to 50%. Structural integrity is confirmed using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS-ESI), with close agreement between calculated and experimental molecular weights (e.g., C27_{27}H34_{34}N3_3O2_2, observed [M+H]+^+ at 432.2754) .

Q. What physicochemical and pharmacokinetic properties are critical for evaluating this compound derivatives?

Key parameters include solubility, lipophilicity (logP), plasma protein binding, and metabolic stability. For instance, derivatives with optimal eADME profiles show moderate plasma protein binding (<90%), acceptable solubility (>10 µM), and low cytochrome P450 inhibition (IC50_{50} > 10 µM). These properties are prioritized in early-stage drug discovery to ensure bioavailability and reduce off-target effects .

Q. What analytical techniques confirm the structural integrity of synthesized 1,3,8-Triazaspiro[4.5]decane derivatives?

NMR spectroscopy resolves spirocyclic core signals (e.g., cycloheptane methylene protons at δ 1.6–2.1 ppm), while HRMS-ESI validates molecular formulas (e.g., C28_{28}H36_{36}N3_3O2_2 with [M+H]+^+ at 446.2909). Purity is assessed via HPLC (>95%), and melting points (e.g., 208–209°C for hydrochloride salts) confirm crystallinity .

Q. What are the common synthetic challenges in functionalizing the 1,3,8-Triazaspiro[4.5]decane core, and how are they addressed?

Steric hindrance from the spirocyclic structure limits reactivity at the 8-position. Strategies include using activated intermediates (e.g., oxycarbonyl or benzyloxy groups) and optimizing reaction conditions (e.g., high-throughput experimentation (HTE) for C–N coupling). Yields improve with microwave-assisted synthesis or catalytic additives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 1,3,8-Triazaspiro[4.5]decane derivatives for mitochondrial permeability transition pore (mPTP) inhibition?

SAR focuses on substituents at the 8-position. For example, introducing aryloxypropyl groups (e.g., 4-fluorophenoxy) enhances mPTP inhibition by targeting the c-subunit of F1_1/FO_O-ATP synthase. Compounds with EC50_{50} < 1 µM in calcium retention assays show cardioprotection in myocardial infarction models .

Q. What experimental models validate the cardioprotective effects of 1,3,8-Triazaspiro[4.5]decane derivatives in myocardial infarction?

In vivo efficacy is tested in ischemia-reperfusion injury models. Administering derivatives during reperfusion reduces apoptotic markers (e.g., caspase-3 activity by 40%) and improves left ventricular ejection fraction (LVEF) by 15–20% compared to controls. Mitochondrial ATP content is preserved despite ATP synthase interaction .

Q. How do 1,3,8-Triazaspiro[4.5]decane derivatives achieve selectivity for delta opioid receptors, and what pharmacological implications arise?

Derivatives like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione exhibit >100-fold selectivity for δ-opioid over µ-opioid receptors. This is achieved by modulating spacer length and aromatic substituents, enabling pain management without respiratory depression .

Q. What strategies mitigate off-target effects like hERG channel inhibition in 1,3,8-Triazaspiro[4.5]decane-based kinase inhibitors?

Introducing acidic moieties (e.g., carboxylates) reduces hERG affinity (IC50_{50} > 30 µM) by decreasing lipophilicity. Computational modeling guides substitutions to avoid π-π interactions with hERG’s aromatic residues, as demonstrated in spirohydantoin derivatives .

Q. How do molecular modifications influence the bioavailability and metabolic stability of 1,3,8-Triazaspiro[4.5]decane scaffolds?

Adding polar groups (e.g., hydroxyl or morpholine) improves aqueous solubility and reduces hepatic clearance. For example, 8-(3-phenoxybenzyloxycarbonyl) derivatives show a 2.5-fold increase in oral bioavailability in preclinical species compared to nonpolar analogs .

Q. What computational or high-throughput methods accelerate the discovery of novel 1,3,8-Triazaspiro[4.5]decane-based therapeutics?

Affinity selection mass spectrometry (AS-MS) identifies hits from DNA-encoded libraries, while HTE expedites reaction optimization (e.g., Pd-catalyzed couplings). Molecular docking predicts binding poses to ATP synthase or δ-opioid receptors, prioritizing compounds for synthesis .

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